2-Bromoprop-2-ene-1-sulfonyl fluoride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Bromoprop-2-ene-1-sulfonyl fluoride involves a one-pot, sequential three-component reaction between salicylaldehyde, indole, and this compound . This method has been demonstrated to produce sulfonyl fluoride substituted 4H-chromene derivatives in moderate to excellent yields (45%–94%) .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of readily available and easy-handling reagents under mild reaction conditions . The high efficiency and compatibility of these methods make them suitable for large-scale production.

化学反応の分析

Three-Component Reactions for Chromene Derivatives

BPESF participates in a one-pot, sequential three-component reaction with salicylaldehyde and indole to synthesize sulfonyl fluoride-substituted 4H-chromene derivatives .

| Reaction Parameters | Details |

|---|---|

| Substrate Scope | Broad tolerance for substituted salicylaldehydes and indoles |

| Yields | 45%–94%, depending on substituents |

| Conditions | Mild, transition-metal-free, room temperature |

| Key Advantage | High atom economy and operational simplicity |

This method produces fused chromene frameworks with potential applications in medicinal chemistry. The sulfonyl fluoride group remains intact during the reaction, enabling further functionalization via SuFEx (Sulfur Fluoride Exchange) chemistry .

Substitution Reactions

The bromine atom in BPESF undergoes nucleophilic substitution, while the sulfonyl fluoride group participates in electrophilic reactions.

Bromine Substitution

-

Nucleophiles : Amines, thiols, or alkoxides replace the bromine atom .

-

Example : Reaction with primary amines yields β-amino sulfonyl fluorides, which are stable under aqueous conditions .

Sulfonyl Fluoride Reactivity

-

SuFEx Compatibility : The -SO₂F group reacts with silyl-protected phenols or amines under basic conditions (e.g., DBU) to form sulfonate esters or sulfonamides .

-

Selectivity : The sulfonyl fluoride group exhibits higher reactivity than bromine in sequential functionalization .

Comparative Reactivity with Analogues

BPESF’s reactivity differs from structurally related compounds due to electronic and steric effects:

Reaction Conditions and Optimization

-

Catalysts : Transition-metal-free protocols using KHF₂ or cyanuric chloride enable efficient halogen exchange .

-

Temperature : Most reactions proceed at room temperature or mild heating (40–60°C) .

Kinetic and Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

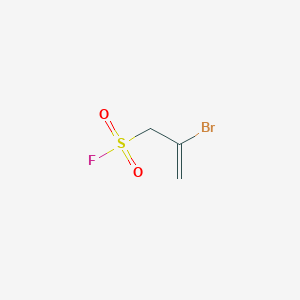

- IUPAC Name: 2-bromoprop-2-ene-1-sulfonyl fluoride

- Molecular Formula: C₃H₄BrFO₂S

- Molecular Weight: 189.03 g/mol

The compound features a bromine atom and a sulfonyl fluoride group, which are crucial for its reactivity and utility in synthetic pathways.

Synthesis of Sulfonyl Fluoride Substituted Derivatives

BPESF is primarily used in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives. This process typically involves a one-pot, sequential three-component reaction with salicylaldehyde and indole. The advantages of this method include:

- Mild Reaction Conditions: The synthesis can be conducted under mild conditions, reducing the risk of side reactions.

- High Efficiency: This method allows for the efficient formation of the desired products with moderate to excellent yields (45%–94%) .

Medicinal Chemistry

The sulfonyl fluoride moiety is known for its ability to interact with biological targets, including enzymes and receptors. BPESF derivatives have been explored for their potential therapeutic applications:

- Inhibition of Enzymes: Compounds derived from BPESF can inhibit specific enzymes, providing insights into their biochemical pathways and potential drug targets .

- Design of Chemical Probes: Its electrophilic nature makes BPESF suitable for designing chemical probes in biological studies, enhancing our understanding of molecular interactions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of BPESF in various synthetic applications:

Case Study 1: One-Pot Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride

A study demonstrated the use of BPESF in a one-pot synthesis involving salicylaldehyde and indole. The reaction yielded sulfonyl fluoride substituted derivatives with high stereoselectivity and efficiency. The researchers noted:

- Broad Substrate Scope: The reaction was compatible with various substrates, indicating its versatility.

- Operational Simplicity: The one-pot method simplified the experimental setup, making it accessible for routine laboratory use .

Case Study 2: Interaction with Biological Molecules

Research has shown that derivatives formed from BPESF can modulate the activity of biological molecules. This property is particularly useful in drug development where understanding enzyme inhibition is crucial for therapeutic efficacy .

作用機序

The mechanism by which 2-Bromoprop-2-ene-1-sulfonyl fluoride exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The molecular targets and pathways involved in these reactions are primarily related to its role as a sulfonyl fluoride .

類似化合物との比較

Similar compounds to 2-Bromoprop-2-ene-1-sulfonyl fluoride include 1-Bromoethene-1-sulfonyl fluoride and other sulfonyl fluorides . These compounds share similar reactivity and applications but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its versatility in scientific research.

生物活性

2-Bromoprop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by its sulfonyl fluoride group attached to a propene backbone. Its unique structure imparts significant reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₃H₄BrFO₂S, with a molecular weight of approximately 174.08 g/mol. The compound features a bromine atom on the propene backbone, contributing to its electrophilic nature, which is crucial for its interactions with biological molecules.

The sulfonyl fluoride moiety in this compound enables it to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins. This property is particularly relevant in the context of enzyme inhibition and modulation of receptor activities. The compound can interact with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Enzyme Inhibition

Research indicates that derivatives of sulfonyl fluorides, including this compound, can inhibit specific enzymes. For instance, sulfonyl fluorides have been shown to effectively inhibit lipoprotein lipase, an enzyme crucial for lipid metabolism . This inhibition can lead to alterations in lipid profiles and has implications for metabolic disorders.

Chemical Probes in Drug Discovery

The compound is utilized in the development of chemical probes for studying biological processes. For example, sulfonyl fluorides have been employed to engage with cereblon (CRBN), a protein involved in ubiquitin-mediated protein degradation . These interactions are pivotal for understanding the mechanisms underlying various diseases and for designing targeted therapeutics.

Study 1: Inhibition of Lipoprotein Lipase

A study demonstrated that sulfonyl fluorides could serve as effective inhibitors of lipoprotein lipase. The potency of these inhibitors was found to vary with the length of the carbon chain attached to the sulfonyl group, indicating structure-activity relationships that could guide future drug design efforts .

Study 2: Chemical Probes for Cereblon Modulation

In another investigation, a series of sulfonyl fluoride-containing ligands were developed to modulate cereblon activity. These ligands showed varying potencies in binding to CRBN and influenced downstream signaling pathways, highlighting the potential of this compound as a scaffold for drug development targeting CRBN-related pathways .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Chloroprop-2-ene-1-sulfonyl fluoride | Contains chlorine instead of bromine on the propene backbone. |

| Prop-1-ene-2-sulfonyl chloride | Features a sulfonyl chloride group instead of a sulfonyl fluoride group. |

| Prop-2-ene-1-sulfonyl fluoride | Lacks bromine; serves as a baseline comparison for reactivity. |

特性

IUPAC Name |

2-bromoprop-2-ene-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJMQEDWMOIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?

A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.

Q2: What are the advantages of using BPESF in this specific synthetic process?

A2: The research highlights several advantages of employing BPESF:

- Accessibility: BPESF is readily available, simplifying the experimental setup. []

- Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []

- Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []

- Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []

- Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。